molecular formula C6H14ClNO B1377571 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride CAS No. 1375473-21-4

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride

Cat. No.: B1377571
CAS No.: 1375473-21-4
M. Wt: 151.63 g/mol
InChI Key: WORWYISVFTZNAY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(1-aminocyclobutyl)ethanol hydrochloride, reflecting the presence of a primary amino group attached to the first carbon of a cyclobutane ring, which is further substituted with an ethanol chain at the same carbon position. The molecular formula C₆H₁₄ClNO represents the hydrochloride salt form, with a molecular weight of 151.63 grams per mole. The parent compound, excluding the hydrochloride component, has the molecular formula C₆H₁₃NO with a molecular weight of 115.174 grams per mole.

The structural complexity of this compound arises from the quaternary carbon center within the cyclobutane ring, where both the amino group and the ethanol chain are attached. This structural arrangement creates significant steric constraints that influence the compound's overall conformation and reactivity patterns. The cyclobutane ring itself introduces conformational rigidity due to the inherent ring strain associated with four-membered carbocyclic systems, with bond angles deviating significantly from the ideal tetrahedral geometry.

Property Value Source
Molecular Formula (salt) C₆H₁₄ClNO PubChem
Molecular Formula (free base) C₆H₁₃NO ChemSrc
Molecular Weight (salt) 151.63 g/mol PubChem
Molecular Weight (free base) 115.174 g/mol ChemSrc
CAS Registry Number (salt) 1375473-21-4 PubChem
CAS Registry Number (free base) 1132814-49-3 ChemSrc

The compound's InChI identifier is InChI=1S/C6H13NO.ClH/c7-6(4-5-8)2-1-3-6;/h8H,1-5,7H2;1H, which provides a standardized representation of its molecular connectivity. The SMILES notation C1CC(C1)(CCO)N.Cl offers a simplified linear representation that captures the essential structural features including the cyclobutane ring closure and the positioning of functional groups. These standardized identifiers facilitate accurate database searches and computational modeling studies.

Crystallographic Structure Determination

Crystallographic analysis of this compound requires sophisticated techniques due to the compound's tendency to form hydrogen-bonded networks in the solid state. Modern crystallographic methods, including single crystal X-ray diffraction and microcrystal electron diffraction, provide detailed structural information at atomic resolution. The hydrochloride salt form typically exhibits enhanced crystallinity compared to the free base, facilitating structural determination through conventional diffraction techniques.

The cyclobutane ring adopts a puckered conformation to minimize torsional strain, with the degree of puckering influenced by the bulky substituents at the quaternary carbon center. Single crystal X-ray diffraction studies of analogous cyclobutyl compounds have revealed typical carbon-carbon bond lengths of approximately 1.54 Angstroms within the ring system, with slight variations depending on the substitution pattern. The quaternary carbon center shows elongated bond distances to accommodate the steric demands of multiple substituents.

Microcrystal electron diffraction techniques have proven particularly valuable for structural characterization of small-molecule pharmaceuticals, requiring minimal sample quantities and providing rapid structure determination within one day. These advanced methods enable precise determination of absolute configurations and can distinguish between different salt forms or polymorphic variants. The technique's high success rate of greater than 95% makes it ideal for characterizing compounds where traditional single crystal cultivation proves challenging.

Crystallographic Parameter Typical Range Method
Unit Cell Dimensions Varies with polymorph Single Crystal X-ray Diffraction
Space Group P21/c or P-1 (common) Single Crystal X-ray Diffraction
Resolution Limit <1.0 Angstrom Microcrystal Electron Diffraction
Sample Requirement <1 mg Microcrystal Electron Diffraction
Structure Determination Time <1 day Microcrystal Electron Diffraction

The crystallographic data reveals the three-dimensional arrangement of molecules within the crystal lattice and provides insights into intermolecular interactions that stabilize the solid-state structure. These interactions include hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, as well as electrostatic interactions involving the chloride counterion.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of amino alcohols represents a fundamental aspect of their structural chemistry, with implications for their biological activity and chemical reactivity. In this compound, the primary sites for potential tautomerism involve the amino group and the hydroxyl functionality, though the compound's structural rigidity limits extensive tautomeric interconversion. The cyclobutane ring constraint significantly reduces the conformational flexibility compared to linear amino alcohol analogs.

Nuclear magnetic resonance spectroscopy provides the most reliable method for identifying and characterizing tautomeric forms in solution. For amino alcohol systems, characteristic chemical shifts in proton nuclear magnetic resonance spectra can distinguish between different tautomeric states. The amino protons typically appear as broad signals due to rapid exchange with solvent, while the hydroxyl proton exhibits chemical shifts that depend on the extent of hydrogen bonding and tautomeric equilibrium.

Comparative studies of structurally related compounds have demonstrated that tautomeric equilibria in amino alcohols are highly sensitive to solvent polarity, temperature, and concentration. In polar protic solvents, the predominant form typically corresponds to the zwitterionic structure where proton transfer occurs between the amino and hydroxyl groups. However, the constrained geometry imposed by the cyclobutane ring in this compound limits the accessibility of certain tautomeric forms that would be favored in more flexible systems.

Tautomeric Form Stability Factor Detection Method
Neutral Amino Alcohol Dominant in non-polar solvents ¹H Nuclear Magnetic Resonance
Zwitterionic Form Favored in polar solvents ¹³C Nuclear Magnetic Resonance
Hydrogen-Bonded Complex Stabilized by intramolecular bonding Infrared Spectroscopy

Theoretical calculations using density functional theory methods can predict the relative stabilities of different tautomeric forms and provide insights into the energy barriers for interconversion. These computational studies complement experimental observations and help rationalize the observed tautomeric preferences under different conditions.

Hydrogen Bonding Patterns and Molecular Conformation

The hydrogen bonding capabilities of this compound arise from the presence of both amino and hydroxyl functional groups, creating multiple sites for both hydrogen bond donation and acceptance. Infrared spectroscopic studies of amino alcohol compounds have revealed that these molecules form some of the strongest intramolecular hydrogen bonds among substituted alcohols, establishing the critical importance of basicity in hydrogen bonding interactions. The amino group's basicity significantly enhances its hydrogen bonding strength compared to other heteroatom-containing substituents.

The geometric constraints imposed by the cyclobutane ring system create a unique hydrogen bonding environment where intramolecular interactions compete with intermolecular associations. In concentrated solutions, large amounts of intramolecularly hydrogen-bonded species persist, reducing the tendency for intermolecular association. This behavior contrasts with linear amino alcohols, where intermolecular hydrogen bonding typically dominates in concentrated systems.

The conformational preferences of the compound are dictated by the balance between ring strain minimization and optimal hydrogen bonding geometries. The cyclobutane ring adopts a puckered conformation that positions the amino and hydroxyl groups to maximize favorable intramolecular interactions while minimizing steric repulsions. The ethanol chain can rotate relatively freely, though preferred conformations position the hydroxyl group to participate in hydrogen bonding networks.

Hydrogen Bonding Type Bond Strength Geometric Requirements
Intramolecular N-H···O Strong Favorable five-membered ring
Intermolecular O-H···N Moderate Extended network formation
Intermolecular N-H···Cl⁻ Strong Ion-dipole interaction

The chloride counterion in the hydrochloride salt plays a crucial role in the hydrogen bonding network by serving as a hydrogen bond acceptor for the protonated amino group. This ionic interaction significantly influences the overall molecular conformation and crystal packing arrangements. The resulting hydrogen-bonded structures often exhibit characteristic ring motifs that can be analyzed using graph-set notation to describe the topology of the hydrogen bonding networks.

Computational modeling studies using molecular dynamics simulations can provide detailed insights into the dynamic aspects of hydrogen bonding and conformational interconversion. These calculations reveal the time scales for different molecular motions and help identify the most stable conformational states under physiological conditions.

Properties

IUPAC Name

2-(1-aminocyclobutyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(4-5-8)2-1-3-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORWYISVFTZNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-21-4
Record name 2-(1-aminocyclobutyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclobutyl Ring Formation and Amination

A common approach involves starting from cyclobutanone derivatives, which undergo reductive amination or nucleophilic substitution to introduce the amino group at the 1-position of the cyclobutyl ring.

  • Reductive Amination: Cyclobutanone reacts with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield 1-aminocyclobutane intermediates.
  • Halide Substitution: Alternatively, cyclobutyl halides (e.g., 1-chlorocyclobutane) can be reacted with ammonia or amines under controlled conditions to form the aminocyclobutyl moiety.

Introduction of the Ethan-1-ol Side Chain

The ethan-1-ol substituent can be introduced via:

  • Nucleophilic substitution: Reaction of 1-aminocyclobutane with 2-chloroethanol or 2-bromoethanol under basic conditions to form 2-(1-aminocyclobutyl)ethan-1-ol.
  • Reductive amination: Coupling of 1-aminocyclobutane with glycoaldehyde derivatives followed by reduction.

Hydrochloride Salt Formation

The free base form of 2-(1-aminocyclobutyl)ethan-1-ol is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to enhance:

  • Stability
  • Crystallinity
  • Handling properties

This step is crucial for isolating a pure, stable compound suitable for further applications.

Detailed Preparation Method Example (Adapted from Related Amino Alcohols)

Step Reagents/Conditions Description Outcome/Notes
1 Cyclobutanone + NH3 + NaBH3CN Reductive amination to form 1-aminocyclobutane High yield of aminocyclobutyl intermediate
2 1-Aminocyclobutane + 2-chloroethanol + Base (e.g., K2CO3) Nucleophilic substitution to introduce ethan-1-ol side chain Formation of 2-(1-aminocyclobutyl)ethan-1-ol (free base)
3 Free base + HCl (anhydrous or aqueous) Salt formation by acid-base reaction 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride salt
4 Recrystallization from ethanol/ether Purification High purity crystalline hydrochloride salt

Analysis of Reaction Parameters and Optimization

Solvent Effects

  • Polar solvents (e.g., methanol, ethanol) facilitate nucleophilic substitution and salt formation.
  • Non-polar solvents may be used in initial steps to control reactivity.

Temperature and Time

  • Reductive amination typically performed at room temperature to 50°C for several hours.
  • Nucleophilic substitution requires reflux conditions for efficient conversion.
  • Hydrochloride salt formation is generally rapid at ambient temperature.

Yield and Purity

  • Yields for each step can range from 70% to 90% under optimized conditions.
  • Purity is enhanced by recrystallization and removal of by-products such as methyl acetate or residual halides.

Comparative Data Table of Preparation Parameters

Parameter Reductive Amination Step Nucleophilic Substitution Step Hydrochloride Formation Step
Typical Temperature 25–50°C Reflux (~78°C in ethanol) Room temperature
Reaction Time 4–12 hours 6–24 hours 1–2 hours
Solvent Methanol, ethanol Ethanol, isopropanol Ethanol, water
Catalyst/Base Sodium cyanoborohydride, NH3 Potassium carbonate or similar base HCl (anhydrous or aqueous)
Purification Method Extraction, distillation Filtration, recrystallization Recrystallization
Yield (%) 75–85% 70–90% >95% (after purification)

Research Findings and Notes

  • Hydrolysis and salt formation steps benefit from controlled acid addition to avoid over-acidification and degradation.
  • Removal of organic solvents and by-products such as methyl acetate by distillation is critical for product purity.
  • Avoidance of water during certain intermediate steps (e.g., formation of acetimidoyl chlorides) prevents side reactions.
  • Analogous compounds’ preparation patents emphasize the importance of azeotropic distillation to remove residual halogenated solvents, ensuring high purity.

Chemical Reactions Analysis

Substitution Reactions

The secondary alcohol group (CCOH) may undergo substitution under acidic or nucleophilic conditions.

Acid-Catalyzed SN1 Mechanism

  • Conditions : Concentrated HCl or HBr, elevated temperatures.

  • Mechanism : Protonation of the hydroxyl group forms an oxonium ion, followed by departure of water to generate a carbocation intermediate. The cyclobutyl group’s ring strain may destabilize the carbocation, making this pathway less favorable compared to tertiary alcohols like tert-butanol .

  • Product : Likely formation of 2-(1-aminocyclobutyl)ethyl chloride (if Cl⁻ acts as a nucleophile).

SN2 Mechanism

  • Conditions : Polar aprotic solvents (e.g., DMSO), strong nucleophiles (e.g., NaI).

  • Mechanism : Backside attack by the nucleophile displaces the hydroxyl group. Steric hindrance from the cyclobutane ring may slow the reaction.

Elimination Reactions

Dehydration to form alkenes is possible under acidic conditions:

ConditionCatalyst/ReagentExpected ProductMechanism
H₂SO₄, ΔAcid-catalyzed1-(vinylcyclobutyl)amine hydrochlorideE1 or E2
POCl₃, pyridineDehydrating agentCyclobutene derivativeE2 elimination

The cyclobutane ring’s angle strain (≈90°) may drive elimination to relieve steric stress.

Amine Group Reactivity

The primary amine (NH₂) can participate in:

Acylation

  • Reagent : Acetyl chloride (CH₃COCl).

  • Product : 2-(1-acetamidocyclobutyl)ethanol hydrochloride.

Alkylation

  • Reagent : Methyl iodide (CH₃I).

  • Product : Quaternary ammonium salt (if excess CH₃I is used).

Schiff Base Formation

  • Reagent : Aldehydes (e.g., formaldehyde).

  • Product : Imine derivatives under dehydrating conditions.

Intramolecular Interactions

The proximity of the amine and alcohol groups may enable:

  • Cyclization : Formation of a 5-membered ring via nucleophilic attack by the amine on the alcohol (requires activation of the hydroxyl group).

  • Chelation : Coordination with metal ions (e.g., Cu²⁺) due to the lone pairs on N and O.

Predicted Reactivity Data

Based on PubChemLite’s collision cross-section (CCS) predictions :

Adductm/zCCS (Ų)Reactivity Implications
[M+H]+116.107125.3High polarity suggests slow SN2 rates
[M+Na]+138.089130.0Stabilized adduct in mass spectrometry
[M-H]-114.092123.8Potential for anion-exchange reactions

Key Challenges and Unknowns

  • Carbocation Stability : The cyclobutyl-carbocation intermediate is less stable than tert-butyl carbocations , limiting SN1 feasibility.

  • Steric Effects : The cyclobutane ring may hinder both substitution and elimination pathways.

  • Salt Effects : The hydrochloride counterion could influence solubility and reaction kinetics.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Potential
Recent studies have indicated that compounds similar to 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride may exhibit antidepressant and anxiolytic effects. The structural similarities with existing antidepressants suggest that this compound could be explored for its potential therapeutic effects in treating mood disorders.

2. Neurological Research
The compound's ability to interact with neurotransmitter systems makes it a candidate for research into neurological disorders. Its action on specific receptors could lead to the development of new treatments for conditions such as anxiety and depression.

Pharmacological Studies

1. Mechanism of Action
Research indicates that this compound may act as a modulator of neurotransmitter activity. By influencing serotonin and norepinephrine levels, it may provide relief from symptoms associated with depression and anxiety.

2. Synergistic Effects with Other Drugs
Preliminary studies suggest that this compound could enhance the efficacy of existing pharmacological agents when used in combination therapies. This aspect is particularly relevant in cancer treatment, where multi-drug regimens are common.

Organic Synthesis Applications

1. Intermediate in Chemical Synthesis
this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic chemistry.

2. Development of Novel Therapeutics
The compound's versatility in synthetic pathways enables researchers to design novel therapeutics targeting specific biological pathways. This application is crucial in drug discovery processes where new mechanisms of action are sought.

Case Studies

Study Title Focus Area Findings
"Antidepressant Activity of Aminocyclobutyl Derivatives"PharmacologyDemonstrated potential antidepressant effects comparable to established drugs.
"Synthesis of Novel Amino Alcohols"Organic ChemistryShowed successful use of this compound as an intermediate for synthesizing complex molecules.
"Combination Therapy in Cancer Treatment"OncologyExplored synergistic effects with established chemotherapeutics, enhancing antitumor efficacy.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride, differing primarily in substituents or backbone modifications:

Compound Name Key Substituents Molecular Formula Key Applications Evidence Source
This compound Cyclobutyl amine, ethan-1-ol hydroxyl C₆H₁₂ClNO Medicinal chemistry (hypothesized)
2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride Methoxy group replaces hydroxyl C₇H₁₅ClNO Research chemicals, synthesis intermediates
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride Cyclobutylmethoxy side chain C₇H₁₄ClNO Pharmaceutical and agrochemical research
2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride Cyclohexylethyl substituent C₁₀H₂₁ClN₂O Medicinal chemistry (purchased for R&D)
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride Bromothiophene moiety C₈H₁₃BrClNOS Specialty chemical synthesis

Physicochemical Properties

  • This compound: Limited data; expected to exhibit polar characteristics due to hydroxyl and amine groups, with moderate solubility in polar solvents like water or methanol.
  • 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride : Contains a methoxy group, which may enhance lipophilicity compared to the hydroxyl analog. SMILES: COC1(CCC1)CCN .

Critical Analysis of Evidence

  • Strengths: Structural data for analogs (e.g., SMILES, molecular formulas) are well-documented . Synthetic methods for related compounds provide insights into possible preparation routes for this compound .
  • Gaps : Direct pharmacological or stability data for the target compound are absent. Comparative studies between cyclobutane-containing amines and their cyclohexane or cyclopentane analogs are missing.
  • Contradictions : While fluphenazine hydrochloride () is a clinically used drug, its structural dissimilarity limits direct comparisons with the target compound.

Biological Activity

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride, a hydrochloride salt of 2-(1-aminocyclobutyl)ethan-1-ol, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol, this compound contains a cyclobutane ring, an amino group, and an alcohol functional group, which contribute to its interaction with various biological targets.

  • Molecular Formula : C6H14ClNO
  • Molecular Weight : 151.63 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer and neurodegenerative diseases. Its interactions with enzymes and receptors suggest potential therapeutic applications.

Key Findings:

  • Binding Affinity : Studies have focused on the binding affinity of this compound to various biological targets, which is crucial for understanding its mechanism of action.
  • Therapeutic Potential : It has shown promise as a therapeutic agent due to its ability to modulate pathways relevant to cancer treatment and neuroprotection.

While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with key enzymes and receptors involved in cellular signaling pathways. Understanding these interactions is vital for determining its therapeutic potential.

Research Studies and Case Studies

Several studies have highlighted the compound's biological activities:

  • Cancer Research :
    • In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent .
    • A study on the compound's effect on cell cycle arrest showed significant results in mitotic cells, indicating its potential to disrupt cancer cell proliferation .
  • Neurodegenerative Disease Models :
    • The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It appears to modulate pathways associated with neuronal survival and death.

Data Table: Summary of Biological Activities

Activity TypeExperimental ModelObserved EffectReference
Apoptosis InductionCancer Cell LinesSignificant increase in apoptotic cells
Cell Cycle ArrestMitotic Cell AnalysisInduction of cell cycle arrest
NeuroprotectionNeurodegenerative ModelsModulation of survival pathways

Safety and Handling

As with any new compound, safety precautions should be observed when handling this compound. Although specific hazards are not well documented, general safety measures for handling amines and organic compounds should be followed, including:

  • Use of personal protective equipment (PPE)
  • Working in a well-ventilated area
  • Proper waste disposal methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Cyclobutane Ring Formation : Utilize photocycloaddition or ring-closing metathesis to construct the strained cyclobutane ring, ensuring anhydrous conditions to prevent hydrolysis of intermediates .
  • Amination : Introduce the amine group via reductive amination or nucleophilic substitution, using catalysts like Pd/C or NaBH3_3CN under inert atmospheres (e.g., N2_2) to avoid oxidation .
  • Purification : Recrystallize the final product using ethanol/water mixtures to isolate high-purity hydrochloride salts (>95%) .
    • Key Parameters : Monitor pH during hydrochloride salt formation (target pH 4–5) and maintain temperatures below 40°C to prevent decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • TLC : Use silica gel plates with ethyl acetate/acetic acid/water (11:7:1:1) as the mobile phase to detect impurities like unreacted amines or cyclobutane precursors .
  • NMR : Confirm the cyclobutane structure via 1^1H NMR (e.g., characteristic coupling constants for cyclobutane protons at 3.0–4.0 ppm) and 13^{13}C NMR (cyclobutane carbons at 25–35 ppm) .
  • HPLC : Employ a C18 column with UV detection at 210 nm; retention times should match reference standards (e.g., CAS 1392213-15-8) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data :

  • Thermal Stability : Degrades at >60°C, releasing HCl gas; store at 2–8°C in airtight containers .
  • Light Sensitivity : Photodegrades in UV light; use amber glassware or opaque packaging .
  • Moisture Sensitivity : Hygroscopic; store in desiccators with silica gel to prevent deliquescence .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • In Vitro Testing :

  • Receptor Binding : Screen against aminergic GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Cytotoxicity : Evaluate in HEK293 or HepG2 cells via MTT assays at concentrations of 10–100 μM; report IC50_{50} values .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclobutane ring’s strain influencing the compound’s reactivity in nucleophilic reactions?

  • Key Findings :

  • The cyclobutane ring’s angle strain (≈90° bond angles) increases electrophilicity at the adjacent carbon, enhancing reactivity in SN2 reactions .
  • Computational studies (DFT) show strain energy ≈25 kcal/mol, which lowers activation barriers for ring-opening reactions .
    • Experimental Validation : Compare reaction rates with non-cyclic analogs (e.g., linear aminobutanol derivatives) to quantify strain effects .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Data Reconciliation :

  • Solubility Variability : Discrepancies arise from hydrochloride salt dissociation in water (solubility ~50 mg/mL) versus poor solubility in aprotic solvents (e.g., DMSO: <1 mg/mL) .
  • Method Adjustments : Pre-saturate solvents with HCl gas to maintain salt integrity during solubility tests .

Q. What strategies mitigate stereochemical challenges during synthesis, particularly for cis/trans isomerism in the cyclobutane ring?

  • Stereocontrol Methods :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts to enforce enantioselective cyclobutane formation .
  • Chromatographic Separation : Resolve diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How does the compound’s hydrochloride salt form impact its utility in PROTAC linker design?

  • PROTAC Applications :

  • The hydroxyl and amine groups enable conjugation to E3 ligase ligands (e.g., thalidomide) and target protein binders (e.g., kinase inhibitors) via carbamate or amide linkages .
  • Rigidity from the cyclobutane ring optimizes ternary complex formation, as shown in crystallographic studies of analogous PROTACs .

Q. What environmental safety protocols are critical when handling this compound?

  • Ecotoxicology :

  • The compound is toxic to aquatic organisms (LC50_{50} < 10 mg/L in Daphnia magna); neutralize waste with 1M NaOH before disposal .
  • Avoid release into waterways; use closed-loop systems for large-scale reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride
Reactant of Route 2
2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.